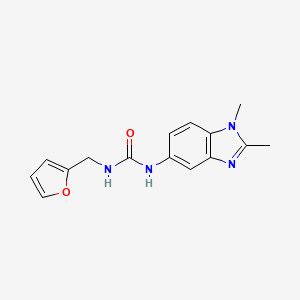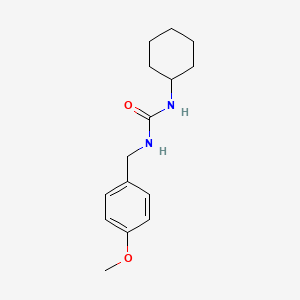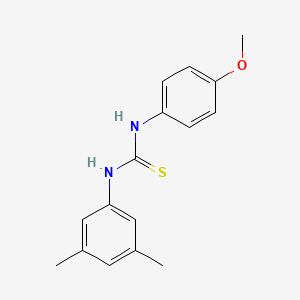
N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea, also known as CMPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CMPT is a thiourea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications. In
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea is not yet fully understood. However, it has been suggested that N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea exerts its effects by binding to specific receptors in cells, leading to the activation of various signaling pathways. This activation can lead to a wide range of biochemical and physiological effects, including the induction of apoptosis, inhibition of enzyme activity, and modulation of gene expression.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have a wide range of biochemical and physiological effects. These effects include the inhibition of enzyme activity, induction of apoptosis, and modulation of gene expression. In addition, N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases.
实验室实验的优点和局限性
One of the major advantages of using N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of research applications. In addition, N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea is relatively easy to synthesize and purify, making it a readily available compound for research purposes.
However, there are also limitations to using N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea in lab experiments. One of the main limitations is its cytotoxicity. N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have cytotoxic effects on both cancer and normal cells, which can limit its use in certain research applications. In addition, the mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea is not yet fully understood, which can make it difficult to interpret research results.
未来方向
There are several future directions for research on N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea. One area of research is in the development of new cancer treatments. N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. In addition, research on the mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea is needed to fully understand its biochemical and physiological effects.
Another area of research is in the development of new treatments for Alzheimer's disease. N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea has shown potential in preclinical studies, and further research is needed to determine its efficacy in clinical trials. In addition, research on the safety and toxicity of N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea is needed to determine its suitability as a therapeutic agent.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea is a promising compound that has potential applications in various scientific research areas. Its wide range of biochemical and physiological effects make it a versatile compound that can be used in a variety of research applications. However, further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in clinical trials.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea involves the reaction of 3-chloro-2-methylaniline with 2-methoxybenzyl isothiocyanate in the presence of a base. The resulting product is purified through recrystallization to obtain pure N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea. This synthesis method has been reported in several research articles and has been shown to be effective in producing high-quality N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea.
科学研究应用
N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for chemotherapy. In addition, N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a promising candidate for cancer treatment.
Another area of research where N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea has shown potential is in the treatment of Alzheimer's disease. N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
属性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-11-13(17)7-5-8-14(11)19-16(21)18-10-12-6-3-4-9-15(12)20-2/h3-9H,10H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEAZDFRYABKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(2-methoxybenzyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)
![N-(tert-butyl)-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5722972.png)


![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)
![4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)

![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5723027.png)




